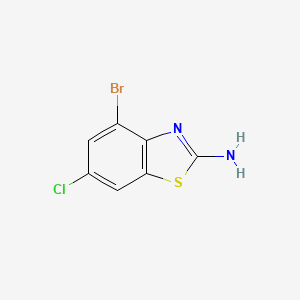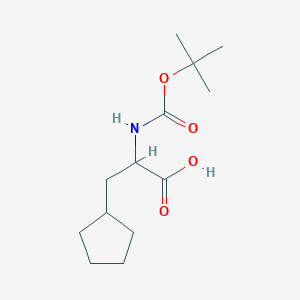
4-Chloro-2-(trifluoromethyl)benzyl bromide
Overview
Description
4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-(trifluoromethyl)benzyl bromide is C8H5BrClF3 . The molecular weight is 273.48 . The SMILES string representation is ClC1=CC(C(F)(F)F)=C(CBr)C=C1 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(trifluoromethyl)benzyl bromide are not detailed in the search results, it is used in the synthesis of various compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles .Physical And Chemical Properties Analysis
4-Chloro-2-(trifluoromethyl)benzyl bromide is a solid . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Organic Synthesis
4-Chloro-2-(trifluoromethyl)benzyl bromide: is a valuable reagent in organic synthesis. It is used to introduce the benzyl protecting group in the synthesis of sensitive molecules. This compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles, allowing for the construction of complex molecules . It’s also utilized in the synthesis of various benzimidazole derivatives , which have significant antiviral activities .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of hepatitis C virus NS5B polymerase inhibitors . These inhibitors are crucial in the treatment of hepatitis C, a disease affecting millions worldwide. The compound’s ability to participate in the formation of benzimidazoles makes it a key player in creating new therapeutic agents.
Polymer Research
The role of 4-Chloro-2-(trifluoromethyl)benzyl bromide in polymer research is less direct but still significant. As a building block, it can be used to modify the properties of polymers, potentially leading to materials with unique characteristics like increased resistance to heat or chemical degradation .
Material Science
In material science, this compound’s derivatives can be used to create new materials with potential applications in electronics, coatings, and nanotechnology. Its ability to form strong carbon-fluorine bonds can lead to the development of materials with exceptional stability and unique electronic properties .
Biochemistry
In biochemistry, 4-Chloro-2-(trifluoromethyl)benzyl bromide can be used to modify peptides and proteins. By attaching this compound to biomolecules, researchers can study the structure and function of these molecules in greater detail, leading to a better understanding of biological processes .
Environmental Applications
While direct environmental applications of 4-Chloro-2-(trifluoromethyl)benzyl bromide are not well-documented, its derivatives could be used in the development of environmental sensors or as intermediates in the synthesis of compounds designed to break down pollutants .
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFCKOROEHFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392995 | |
| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)benzyl bromide | |
CAS RN |
886496-75-9 | |
| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





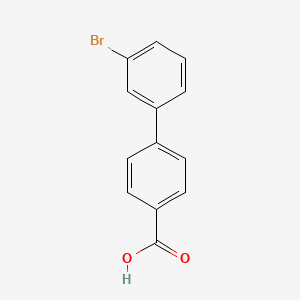
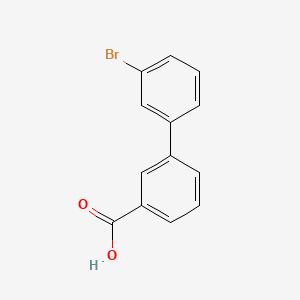
![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)

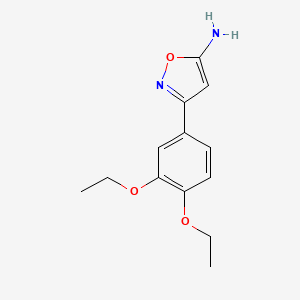
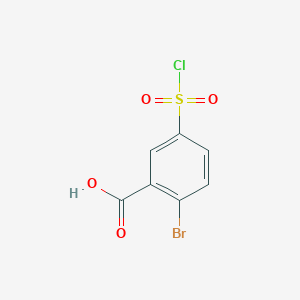

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
